1-Naphthalenyl ethylcarbamate

Description

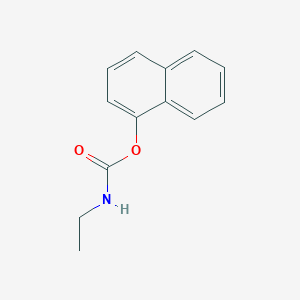

Structure

2D Structure

3D Structure

Properties

CAS No. |

19188-90-0 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

naphthalen-1-yl N-ethylcarbamate |

InChI |

InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

CAYISWBEXVUXRO-UHFFFAOYSA-N |

SMILES |

CCNC(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCNC(=O)OC1=CC=CC2=CC=CC=C21 |

Other CAS No. |

19188-90-0 |

Synonyms |

1-Naphthalenyl ethylcarbamate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Naphthalenyl Ethylcarbamate

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of the carbamate (B1207046) linkage by reacting a naphthalene-derived precursor with an ethyl carbamoylating agent.

Direct carbamation of 1-naphthol (B170400) with ethyl isocyanate represents a primary route to this compound. This reaction involves the nucleophilic attack of the hydroxyl group of 1-naphthol on the electrophilic carbon of the isocyanate group. The reaction is typically carried out in an inert solvent.

Another direct approach involves the reaction of 1-naphthylamine (B1663977) with ethyl chloroformate. This reaction usually requires a base to neutralize the hydrochloric acid byproduct.

A phosgene-free method for the synthesis of ethyl carbamate involves the reaction of urea (B33335) and ethanol (B145695) in the presence of a metal oxide catalyst. google.com This general approach can be adapted for N-substituted carbamates.

| Reactants | Product | Conditions |

| 1-Naphthol, Ethyl Isocyanate | This compound | Inert solvent |

| 1-Naphthylamine, Ethyl Chloroformate | This compound | Base (e.g., pyridine) |

| Urea, Ethanol | Ethyl carbamate | Metal oxide catalyst, 100-200°C, 0.1-2.0 MPa google.com |

An alternative synthetic strategy involves the derivatization of 1-(1-naphthyl)ethylamine (B3023371). This precursor can be synthesized from 1-naphthalenylethanone through a reaction with hydroxylamine (B1172632) hydrochloride, ammonium (B1175870) formate, and zinc powder in methanol. chemicalbook.com The resulting 1-(1-naphthyl)ethylamine can then be converted to the corresponding carbamate. For instance, treatment of the ethyl carbamate of 1-(1-naphthyl)ethylamine with trichlorosilane (B8805176) can yield the desired isocyanate, which can then be reacted with an alcohol to form the carbamate. acs.org

| Precursor | Reagents | Intermediate/Product |

| 1-Naphthylethanone | Hydroxylamine hydrochloride, Ammonium formate, Zinc powder, Methanol | 1-(1-Naphthyl)ethylamine chemicalbook.com |

| Ethyl carbamate of 1-(1-Naphthyl)ethylamine | Trichlorosilane | 1-(1-Naphthyl)ethyl isocyanate acs.org |

Historically, phosgene (B1210022) has been a key reagent in the synthesis of isocyanates, which are immediate precursors to carbamates. The reaction of 1-naphthylamine with phosgene yields 1-naphthyl isocyanate. This isocyanate can then be reacted with ethanol to produce this compound. Due to the high toxicity of phosgene, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. nih.govnewdrugapprovals.org Triphosgene serves as a solid, stable source of phosgene. nih.govnewdrugapprovals.org

Trichlorosilane is another reagent that can be utilized in carbamate synthesis. It is a colorless, volatile liquid that reacts with ethyl carbamate derivatives of amines to produce isocyanates. acs.orgwikipedia.org Specifically, the ethyl carbamate of 1-(1-naphthyl)ethylamine can be treated with trichlorosilane to generate 1-(1-naphthyl)ethyl isocyanate, a key intermediate for this compound. acs.org

| Reagent | Precursor | Intermediate | Application |

| Phosgene/Triphosgene | 1-Naphthylamine | 1-Naphthyl isocyanate | Synthesis of this compound nih.gov |

| Trichlorosilane | Ethyl carbamate of 1-(1-Naphthyl)ethylamine | 1-(1-Naphthyl)ethyl isocyanate | Synthesis of this compound acs.org |

Advanced Synthetic Strategies and Catalyst Development

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for carbamate synthesis, including the use of metal catalysts and heterogeneous catalysts.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bond in carbamates. These reactions often involve the activation of relatively inert C-O bonds in precursors like aryl esters. Theoretical studies have shown that the oxidative addition of an aryl ester to a Ni(0) complex is a key step in the catalytic cycle. nih.gov While specific examples for this compound are not detailed, the general principle of Ni-catalyzed C-O activation of aryl carbamates provides a viable synthetic route. dntb.gov.ua For instance, dual nickel photocatalysis has been used for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide. acs.org

| Catalyst System | Reactants | Product Type | Key Feature |

| Ni(0)/PCy3 | Aryl ester, Arylboronic acid | Cross-coupled product | Selective C-O bond activation nih.gov |

| Dual Nickel Photocatalysis | Aryl iodide/bromide, Amine, CO2 | O-Aryl carbamate | Visible light, ambient CO2 pressure acs.org |

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, making synthetic processes more sustainable. While a specific Merrifield anchored iron(II)-anthra catalyst for 1-naphthyl carbamate was not found in the provided search results, the development of solid-supported catalysts for carbamate synthesis is an active area of research. For example, supported MgO catalysts have been shown to be effective for the synthesis of diethyl carbonate from ethyl carbamate and ethanol. rsc.org Similarly, Preyssler heteropolyacid has been used as an efficient catalyst for the synthesis of primary carbamates under solvent-free conditions. sciforum.net These examples highlight the potential for developing heterogeneous catalytic systems for the synthesis of this compound.

| Catalyst | Reaction | Advantages |

| Supported MgO | Diethyl carbonate from ethyl carbamate and ethanol | Readily fabricated, high activity rsc.org |

| Preyssler heteropolyacid | Primary carbamates from alcohols and sodium cyanate | Solvent-free, mild conditions sciforum.net |

Green Chemistry Approaches to Carbamate Synthesis

The synthesis of carbamates, including naphthalenyl analogs, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste and the use of safer reagents. nih.gov Traditional methods often rely on toxic materials like phosgene and its derivatives. nih.gov Modern, greener alternatives focus on safer and more sustainable carbonyl sources.

One prominent green strategy involves the use of carbon dioxide (CO₂) as a C1 synthon. researchgate.net This approach is advantageous as CO₂ is non-toxic, non-flammable, and a renewable resource. nih.gov The synthesis typically involves the reaction of amines and alcohols with CO₂ under basic conditions, often eliminating the need for halogenated reagents. nih.govrsc.org

Another environmentally friendly carbonyl source is urea. mdpi.com The reaction of alcohols with urea can produce carbamates, with ammonia (B1221849) as a recyclable byproduct. mdpi.comrsc.org This method indirectly utilizes CO₂, as urea is produced on a large scale from the fixation of carbon dioxide. mdpi.com Research has demonstrated the effectiveness of various silica (B1680970) gel-supported catalysts (e.g., TiO₂/SiO₂) in promoting the synthesis of alkyl carbamates from urea and alcohols with high yields. mdpi.com

Additionally, green protocols have been developed that utilize a one-pot Hofmann rearrangement of aromatic amides. This process can employ environmentally benign oxidizing agents like oxone in the presence of potassium chloride and sodium hydroxide (B78521) to yield carbamate derivatives in a single step. nih.gov The use of water as a solvent and the development of solvent-free reaction conditions further contribute to the green profile of carbamate synthesis. researchgate.net

Table 1: Comparison of Green Reagents for Carbamate Synthesis

Chemo- and Regioselective Transformations

Directed Metalation Group (DMG) Strategies in Naphthyl Carbamate Chemistry

The O-carbamate group is a powerful tool in synthetic organic chemistry for achieving regioselectivity in aromatic functionalization through Directed ortho Metalation (DoM). nih.gov This strategy is particularly effective for naphthalene (B1677914) systems. The carbamate moiety, especially an N,N-disubstituted variant like N,N-diethyl-O-naphthyl-carbamate, acts as a potent Directed Metalation Group (DMG). nih.govuwindsor.ca

The DoM process involves the treatment of the naphthyl carbamate substrate with a strong base, typically an organolithium reagent such as s-butyllithium (s-BuLi) or a lithium amide base, at low temperatures. nih.govbaranlab.org The Lewis basic oxygen and nitrogen atoms of the carbamate group coordinate to the lithium cation, directing the deprotonation to the adjacent ortho position on the naphthalene ring with high selectivity. nih.govuwindsor.ca This generates a highly reactive ortho-lithiated intermediate.

This intermediate can then be quenched with a wide variety of electrophiles to introduce a functional group specifically at the C-2 position (if starting with a 1-naphthyl carbamate) or the C-1 and C-3 positions (if starting with a 2-naphthyl carbamate). acs.orgthieme-connect.com This method provides a reliable route to contiguously substituted naphthalenes that are often difficult to access through classical electrophilic aromatic substitution, which typically yields mixtures of isomers. acs.orgmasterorganicchemistry.com The versatility of this approach has been demonstrated in the synthesis of di- and tri-substituted naphthalenes with complete regiocontrol. acs.orgthieme-connect.com In some cases, if the ortho-lithiated species is allowed to warm, it can undergo an anionic ortho-Fries rearrangement, where the carbamoyl (B1232498) group migrates from the oxygen to the ortho carbon. uwindsor.ca

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of chiral derivatives or related chiral molecules containing the naphthyl moiety. The development of methods to control stereochemistry has led to the synthesis of enantiomerically enriched compounds with significant potential. nih.gov

One powerful approach is organocatalysis. For instance, new chiral bifunctional sulfonamide–quinine organocatalysts have been developed to catalyze the enantioselective sulfa-Michael addition of naphthalene-1-thiol to trans-chalcones, producing enantiomerically enriched β-naphthyl-β-sulfanyl ketones with up to 96% enantiomeric excess (ee). nih.gov Similarly, chiral phosphoric acid catalysis has been employed in the dearomatization of 2-naphthols to generate naphthalenone derivatives with both a quaternary stereocenter and axial chirality in high diastereoselectivities and enantioselectivities. nih.gov

Another strategy involves the use of chiral ligands in metal-catalyzed reactions. Binaphthyl-based chiral ligands have been designed and successfully used in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes, yielding optically active secondary alcohols with excellent enantiomeric excesses (up to 98% ee). rsc.org Furthermore, ligands that combine the axial chirality of binaphthyl scaffolds with the coordination properties of mono-N-protected amino acids have enabled asymmetric C–H activation/cycloaddition reactions with palladium catalysts. acs.org

Enantiomeric enrichment of non-racemic mixtures can also be achieved through chromatographic techniques. It has been shown that chromatography of a non-racemic mixture of binaphthol, a structurally related compound, on an achiral stationary phase can yield fractions with differing enantiomeric excesses, allowing for the isolation of a pure enantiomer from a partially resolved mixture. researchgate.net For chiral amine-containing compounds, derivatization with non-chiral reagents like 1,8-naphthalic anhydride (B1165640) can produce diastereomers that are separable on cyclodextrin-based chromatographic columns. nih.gov

Synthesis of Analogs and Structurally Related Naphthalenyl Carbamate Derivatives

The synthesis of analogs and derivatives of the 1-naphthalenyl carbamate scaffold is a key area of research for developing new compounds with tailored properties. Synthetic strategies often involve the modification of both the naphthalene core and the carbamate side chain.

A notable example is the preparation of a series of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates. nih.govnih.gov The synthesis begins with the microwave-assisted reaction of 2-hydroxynaphthalene-1-carboxylic acid with a substituted aniline (B41778) (e.g., 2-chloroaniline (B154045) or 2-nitroaniline) to form an N-(substituted phenyl)-2-hydroxynaphthalene-1-carboxamide intermediate. nih.gov This intermediate, possessing a phenolic hydroxyl group, is then activated with a base like triethylamine (B128534) and reacted with various isocyanates (e.g., ethyl isocyanate, propyl isocyanate) to yield the final carbamate derivatives. nih.govresearchgate.net This modular approach allows for the systematic variation of both the substituent on the phenyl ring and the alkyl/aryl group on the carbamate moiety, facilitating structure-activity relationship studies. nih.govnih.gov

Other general methodologies for synthesizing naphthalene derivatives can also be applied to create precursors for carbamate analogs. These include multi-step sequences involving Diels-Alder cycloadditions followed by aromatization reactions to build the substituted naphthol core. nih.gov More modern approaches, such as the transmutation of isoquinolines into naphthalenes via a Wittig-reaction-inspired protocol, offer novel routes to uniquely substituted naphthalene skeletons that can be further elaborated. nih.gov

Table 2: Examples of Synthesized Naphthalenyl Carbamate Derivatives Data sourced from Gonec et al. (2016) nih.govnih.gov

Table of Mentioned Compounds

Chemical Reaction Mechanisms and Kinetics

Mechanistic Elucidation of Carbamate (B1207046) Formation Reactions

The synthesis of carbamates, including 1-Naphthalenyl ethylcarbamate, can proceed through various chemical and biological routes. These pathways often involve common precursors and catalytic systems that facilitate the formation of the characteristic carbamate linkage.

The formation of ethyl carbamate, a structurally similar compound, is known to occur from the reaction of ethanol (B145695) with precursors such as urea (B33335), citrulline, and cyanate. who.int This provides a basis for understanding the potential formation pathways of this compound from 1-naphthol (B170400) and analogous nitrogen-containing precursors.

The reaction between urea and an alcohol, in this case, 1-naphthol, is a plausible route for the formation of this compound. This reaction is often cited as a primary pathway for the formation of ethyl carbamate in fermented beverages and foods. who.int Similarly, citrulline, an amino acid, can react with alcohols to form carbamates. who.int Cyanate, another potential precursor, can also react with alcohols to yield carbamate esters. who.int The general mechanism involves the nucleophilic attack of the hydroxyl group of 1-naphthol on the carbonyl carbon of the precursor, followed by the elimination of a leaving group (e.g., ammonia (B1221849) from urea).

Biocatalysis offers a green and highly selective alternative for the synthesis of carbamates. Enzymes such as esterases and transaminases have been shown to be effective in catalyzing carbamate formation. nih.govdtu.dkucl.ac.uk Esterases, for instance, can catalyze the aminolysis of carbonates to produce carbamates in aqueous media. nih.gov Transaminases are another class of enzymes that can be employed for the synthesis of chiral amines, which are precursors to some carbamates. dtu.dkucl.ac.ukresearchgate.netmdpi.com

While specific microorganisms for the synthesis of this compound have not been extensively documented, various microorganisms are known to be involved in the metabolism of related compounds. For instance, certain bacteria can hydrolyze carbaryl (B1668338), and it is conceivable that some microbial pathways could also be harnessed for the synthesis of specific carbamates under controlled conditions. asm.org The use of whole-cell biocatalysts presents a promising avenue for the industrial production of carbamates, offering advantages in terms of enzyme stability and cofactor regeneration. mdpi.com

The kinetics of carbamate formation are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature. The reaction of an isocyanate with an alcohol is a common and efficient method for carbamate synthesis. For instance, 1-naphthyl methylcarbamate (carbaryl) can be produced by reacting methyl isocyanate with 1-naphthol. wikipedia.org The kinetics of this type of reaction are typically second-order.

The derivatization of carbamates is another important aspect of their chemistry. For example, the hydrolysis of carbamates is a key degradation pathway, and its kinetics are highly dependent on pH and temperature. researchgate.netclemson.edu

| Parameter | Value/Observation | Compound | Reference |

| Formation Route | Reaction of methyl isocyanate with 1-naphthol. | Carbaryl | wikipedia.org |

| Biocatalytic Synthesis | Use of esterases for carbamate formation from carbonates and amines. | General Carbamates | nih.gov |

| Biocatalytic Synthesis | Use of transaminases for the synthesis of chiral amine precursors. | General Carbamates | dtu.dkucl.ac.ukresearchgate.netmdpi.com |

Decomposition and Hydrolysis Mechanisms of this compound

The stability of this compound is a critical factor in its environmental persistence and biological activity. Its degradation is primarily driven by hydrolysis and can be influenced by various environmental conditions.

The hydrolysis of carbamates like carbaryl proceeds through the cleavage of the ester linkage, yielding 1-naphthol and the corresponding carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. who.intucanr.edu In the case of this compound, the primary hydrolysis products would be 1-naphthol and ethylcarbamic acid, which would further break down into ethylamine (B1201723) and carbon dioxide.

Under certain conditions, other intermediates can be formed. For example, in the microbial degradation of carbaryl, hydroxylated intermediates such as 4-hydroxy-1-naphthyl N-methylcarbamate and 5-hydroxy-1-naphthyl N-methylcarbamate have been identified. who.int It is plausible that similar hydroxylated intermediates could be formed during the degradation of this compound. The primary and most studied intermediate in the hydrolysis of naphthyl carbamates is 1-naphthol. researchgate.netclemson.eduinchem.orgresearchgate.netepa.gov

The rate and pathway of carbamate hydrolysis are significantly influenced by reaction conditions, most notably pH and temperature.

pH: The hydrolysis of carbaryl is highly pH-dependent. It is relatively stable under acidic conditions but hydrolyzes rapidly under alkaline conditions. nih.govucl.ac.ukclemson.eduinchem.org The rate of hydrolysis increases significantly with increasing pH. clemson.eduinchem.org For instance, the half-life of carbaryl can be several days at a neutral pH of 7, but only a few hours at a pH of 9. ca.gov

Temperature: Temperature also plays a crucial role in the hydrolysis of carbamates. An increase in temperature generally leads to an increased rate of hydrolysis. clemson.eduinchem.org Studies on carbaryl have shown a direct correlation between temperature and the hydrolysis rate constant. nih.gov

Other Factors: The presence of certain microorganisms can also influence the degradation pathway. Some soil bacteria have been shown to degrade carbaryl, with the initial step being hydrolysis to 1-naphthol. researchgate.net The composition of the solvent can also affect the stability and reaction kinetics of carbamates.

| Condition | Effect on Hydrolysis of Carbaryl (as an analog) | Reference |

| pH | Stable in acidic conditions, rapid hydrolysis in alkaline conditions. Rate increases with pH. | nih.govucl.ac.ukclemson.eduinchem.orgca.gov |

| Temperature | Rate of hydrolysis increases with increasing temperature. | clemson.eduinchem.orgnih.gov |

| Microorganisms | Can accelerate degradation, with hydrolysis to 1-naphthol as the initial step. | researchgate.net |

Theoretical Approaches to Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For the compound this compound, theoretical approaches such as Ab Initio and Density Functional Theory (DFT) are instrumental in mapping out reaction pathways, identifying transition states, and understanding the electronic-level factors that govern its reactivity. Furthermore, advanced techniques like the Unified Reaction Valley Approach (URVA) offer a detailed analysis of the reaction dynamics, revealing the sequence of bond-breaking and bond-forming events along the reaction coordinate.

While direct theoretical studies on this compound are limited in publicly accessible literature, extensive research on the closely related compound, carbaryl (1-Naphthalenyl methylcarbamate), provides a strong basis for understanding its chemical behavior. The primary difference lies in the substitution of a methyl group for an ethyl group on the carbamate nitrogen, a change not expected to fundamentally alter the principal reaction mechanisms, such as degradation pathways initiated by hydroxyl radicals.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model molecular structures and reactions with a high degree of accuracy. DFT, in particular, has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the complex reaction mechanisms of molecules like carbamates.

Theoretical investigations into the atmospheric degradation of carbaryl by hydroxyl (•OH) radicals, a key reactive species in the environment, have been performed using DFT methods. nih.govacs.org These studies provide a detailed picture of the multiple reaction channels that can occur. The calculations typically involve optimizing the geometries of reactants, products, intermediates, and transition states.

One such study employed DFT calculations at the B3LYP/6-31++G(d,p) level to identify eleven different reaction channels for the degradation of carbaryl by •OH radicals. nih.gov The minimum energy paths for these channels were traced, and the energetic information was further refined using a higher-level basis set, B3LYP/6-31++G(3df,2p), to ensure accuracy. nih.gov

The primary reaction pathways identified include:

Hydroxyl Radical Addition: The •OH radical can add to various positions on the naphthalene (B1677914) ring system. Computational studies have shown that addition to the naphthalene ring is a principal degradation pathway. acs.org

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N-methyl group. This has been identified as a significant secondary degradation path. acs.org

For each proposed elementary reaction, the transition state (TS) is located, and its structure and energy are calculated. The energy of the transition state relative to the reactants determines the activation energy barrier for that specific pathway. By comparing the activation energies of different possible reaction channels, the most favorable (lowest energy) pathway can be identified.

A computational study on the kinetics of the carbaryl + •OH reaction utilized the M05-2X/6-311++G(d,p) level of theory. acs.org This investigation proposed a complex mechanism that involves the formation of a stable reactant complex before the reaction proceeds. The calculated rate coefficients, derived using conventional transition state theory, were found to be in good agreement with the limited experimental data available. acs.org

The following table summarizes key findings from theoretical studies on the reaction of carbaryl with •OH radicals, which serves as a model for this compound.

| Reaction Type | Key Findings from DFT Studies on Carbaryl | Significance |

|---|---|---|

| •OH Radical Addition | Identified as the principal degradation pathway. Multiple addition sites on the naphthalene ring are possible, leading to various intermediates. acs.org | This pathway is crucial for understanding the initial steps of atmospheric degradation and the formation of subsequent transformation products. |

| Hydrogen Abstraction | Abstraction of a hydrogen atom from the N-alkyl group is a secondary, but significant, reaction channel. acs.org | This pathway leads to a different set of initial products and contributes to the overall degradation rate. |

| Kinetics | Rate coefficients calculated using transition state theory show good agreement with experimental values. The reaction proceeds through a stable reactant complex. acs.org | Provides quantitative data on the speed of degradation reactions under various conditions, which is essential for environmental fate modeling. |

These DFT studies provide a foundational understanding of the reactivity of the 1-naphthalenyl carbamate structure, highlighting the competition between different reaction pathways and furnishing the energetic and structural data necessary for a complete mechanistic picture.

The Unified Reaction Valley Approach (URVA) is a powerful computational tool that provides a detailed description of the chemical reaction mechanism by analyzing the reaction path and its curvature on the potential energy surface (PES). rsc.orgsmu.edumdpi.com Unlike methods that focus only on stationary points (reactants, products, intermediates, and transition states), URVA examines the entire trajectory of the reaction, revealing the continuous changes in molecular structure and bonding. smu.edujst.go.jp

The core concept of URVA is the analysis of the reaction path curvature. rsc.orgsmu.edu As the reacting molecules move along the reaction path from reactants to products, any significant chemical event, such as the breaking or forming of a chemical bond, charge transfer, or rehybridization, causes the reaction path to curve. rsc.orgsmu.edu The curvature profile, therefore, serves as a fingerprint of the reaction mechanism. smu.edu Maxima in the curvature profile indicate regions of significant chemical change, while minima suggest regions of minimal change. rsc.orgsmu.edu

While no specific URVA studies on this compound or carbaryl are available in the current literature, the methodology can be hypothetically applied to understand its reaction dynamics, for instance, in its hydrolysis or its reaction with hydroxyl radicals.

A URVA analysis of a reaction of this compound would involve the following steps:

Reaction Path Calculation: First, the minimum energy path (MEP) on the potential energy surface would be calculated using a suitable level of quantum chemical theory (e.g., DFT).

Curvature Analysis: The curvature of the reaction path is then computed at points all along the path.

Decomposition of Curvature: A key feature of URVA is the decomposition of the scalar curvature into contributions from individual internal coordinates (bond lengths, bond angles, dihedral angles). rsc.org This decomposition allows for a precise identification of which bonds are breaking or forming at each stage of the reaction.

For the hydrolysis of this compound, a URVA study could precisely determine the sequence of events. For example, in an alkaline hydrolysis mechanism, it could distinguish whether the initial attack of the hydroxide (B78521) ion on the carbonyl carbon occurs simultaneously with the cleavage of the ester C-O bond or if these are sequential events. The curvature maxima, when decomposed, would pinpoint the exact location along the reaction path where the C-O bond stretching and subsequent breaking is the dominant chemical process.

Similarly, for the reaction with an •OH radical, URVA could provide a dynamic picture of the addition to the naphthalene ring. It would reveal how the C-C bond with the incoming radical is formed and how the electronic structure of the aromatic system is perturbed throughout the process. By analyzing the curvature, one could identify phases of the reaction, such as the initial approach of the radical, the formation of the new covalent bond, and the subsequent structural relaxation of the molecule. mdpi.com

The insights gained from a URVA study would complement the static picture provided by DFT calculations of stationary points, offering a more complete and dynamic understanding of the chemical transformations of this compound. nsf.govnih.gov

Biochemical Interactions at the Molecular Level

Molecular Recognition and Binding to Biological Macromolecules

The ability of carbaryl (B1668338) to exert its biological effects is predicated on its specific recognition and binding to target macromolecules, most notably enzymes involved in critical physiological processes.

Carbaryl functions as a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. numberanalytics.comnih.gov The primary interaction occurs within the active site of AChE. numberanalytics.com This active site is characterized by a deep and narrow gorge, approximately 20 Å deep, which contains two main binding sites: a catalytic active site (CAS) and a peripheral anionic site (PAS) near the gorge entrance. nih.gov

Carbaryl exhibits a competitive mode of inhibition, suggesting it vies with the natural substrate, acetylcholine, for binding at the active site. egejfas.orgnih.gov The interaction involves the carbamate (B1207046) molecule binding to the active site of the enzyme, specifically targeting a critical serine residue (Ser200) through a nucleophilic attack. nih.govmdpi.com This binding is stabilized by various interactions. While carbaryl produces a weak Type I binding spectrum with liver microsomes from untreated rats, indicating some interaction with cytochrome P-450 enzymes, its primary and most significant interaction is with the cholinesterases. nih.gov In some hydrolase enzymes that degrade carbaryl, such as the esterase PchA from Pseudomonas sp. PS21, the binding of carbaryl is stabilized by hydrophobic interactions with specific residues and indirectly through the chelation of a metal ion (Mn²⁺) by crucial catalytic residues. acs.org

The inhibition of acetylcholinesterase by carbaryl occurs through a process known as carbamoylation. numberanalytics.commsdvetmanual.com This is a two-step process where carbaryl acts as a substrate for the enzyme. nih.gov In the first step, the carbamoyl (B1232498) group of the carbaryl molecule is transferred to the active site serine residue of AChE. numberanalytics.comnih.gov This reaction forms a carbamoylated enzyme and releases the leaving group, 1-naphthol (B170400). wikipedia.orgresearchmatters.in

The resulting carbamoylated enzyme is temporarily inactivated and unable to perform its normal function of hydrolyzing acetylcholine. numberanalytics.comwikipedia.org The rate of this carbamoylation reaction is a key factor in the inhibitory potency of carbaryl. Studies have determined the second-order rate constants for the carbamylation of AChE by carbaryl, which can be influenced by the presence of other molecules like oximes. nih.gov For example, certain oximes have been shown to significantly increase the rate constant of carbamylation by carbaryl. nih.gov The reaction between the enzyme and the inhibitor is consistent with carbamates being regarded as poor substrates for cholinesterases. nih.gov

Table 1: Kinetic Parameters of Acetylcholinesterase Inhibition by Carbaryl This table is interactive. You can sort and filter the data.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Inhibition Type | Competitive | Fish Liver AChE | egejfas.org |

| Km (Control) | 1.46 x 10⁻³ M | Fish Liver AChE | egejfas.org |

| Km (Carbaryl-treated) | 2.0 x 10⁻³ M | Fish Liver AChE | egejfas.org |

| Vmax | Constant | Fish Liver AChE | egejfas.org |

| Carbamylation Rate Enhancement | 54-fold | with TMB-4 (oxime) | nih.gov |

| Carbamylation Rate Enhancement | 17-fold | with Toxogonin (oxime) | nih.gov |

A defining characteristic of the interaction between carbaryl and cholinesterases is its reversibility. msdvetmanual.comresearchgate.net Unlike organophosphates which cause nearly irreversible inhibition, the carbamoylated enzyme formed by carbaryl can be hydrolyzed. numberanalytics.comwikipedia.org This hydrolysis, or decarbamoylation, regenerates the active enzyme. numberanalytics.com

The rate of this spontaneous reactivation is relatively rapid, with the bond between the carbamoyl group and the enzyme being much less durable than a phosphoryl bond. msdvetmanual.com The half-life for the decarbamoylation of AChE can range from minutes to hours. nih.govwikipedia.orgresearchgate.net This rapid reversibility means that cholinesterase activity can recover within a few hours after exposure ceases. researchgate.net The process is essentially a slow hydrolysis of the carbamoyl-enzyme complex, which allows the enzyme to eventually return to its active state. numberanalytics.comwikipedia.org This reversibility is a key distinction from the "aging" process seen with organophosphates, which leads to a permanent, irreversible bond. researchgate.net

Enzyme-Mediated Transformations and Biocatalysis

Beyond its role as an enzyme inhibitor, carbaryl is also a substrate for various enzymes that mediate its transformation and degradation, a process known as biocatalysis. This is crucial for its detoxification and removal from biological systems and the environment.

The initial and most critical step in the microbial degradation of carbaryl is the hydrolysis of its ester linkage, a reaction catalyzed by enzymes called carbamate hydrolases or carboxylesterases. asm.orgbohrium.com Several microorganisms, including bacteria and fungi, produce enzymes with the ability to degrade carbaryl. nih.govoup.com

These hydrolases often exhibit substrate specificity. For instance, an N-methylcarbamate hydrolase purified from Pseudomonas sp. strain CRL-OK was found to hydrolyze N-methylcarbamate pesticides like carbaryl, carbofuran, and aldicarb, but not phenylcarbamates or dimethylcarbamates. nih.gov Similarly, a hydrolase from Arthrobacter sp. RC100 hydrolyzed N-methylcarbamates with aromatic moieties such as carbaryl and xylylcarb, but not others like fenobucarb (B33119) or propoxur. scispace.com The carbaryl hydrolase from the fungus Aspergillus niger PY168 also showed a preference for carbaryl among various N-methylcarbamate insecticides tested. oup.com The enzyme CfdJ from Novosphingobium sp. KN65.2 also shows varied degradation percentages for different carbamate compounds. researchgate.net These enzymes are often inducible, meaning their production is increased in the presence of carbaryl. asm.orgnih.gov

Table 2: Substrate Specificity of Various Carbaryl-Degrading Hydrolases This table is interactive. You can sort and filter the data.

| Enzyme Source Organism | Enzyme Name | Preferred Substrates | Substrates Not Hydrolyzed | Source |

|---|---|---|---|---|

| Pseudomonas sp. CRL-OK | N-methylcarbamate hydrolase | Carbaryl, Carbofuran, Aldicarb | Isopropyl m-chlorocarbanilate | nih.gov |

| Arthrobacter sp. RC100 | Carbaryl hydrolase | Carbaryl, Xylylcarb, Metolcarb | Fenobucarb, Propoxur, Isoprocarb | scispace.com |

| Aspergillus niger PY168 | Carbaryl hydrolase | Carbaryl (preferred) | - | oup.com |

| Rhizobium sp. AC100 | CehA | Carbaryl | - | frontiersin.org |

The biotransformation of carbaryl is a dynamic process governed by enzyme kinetics and cellular localization strategies. In many soil bacteria, the degradation pathway is highly organized. asm.orgnih.gov For example, in Pseudomonas species, the degradation is compartmentalized. asm.orgnih.govnih.gov The initial hydrolysis of carbaryl to 1-naphthol and methylamine (B109427) is catalyzed by a carbaryl hydrolase located in the periplasmic space, the compartment between the inner and outer bacterial membranes. researchmatters.inasm.orgnih.gov

Environmental Transformation and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves chemical and physical processes that transform 1-Naphthalenyl ethylcarbamate without the involvement of biological organisms. Key abiotic pathways include hydrolysis, photolysis, and oxidation by reactive oxygen species.

The hydrolysis of this compound is a significant degradation pathway, particularly in aqueous systems, and its rate is highly dependent on pH. inchem.org The primary mechanism involves the cleavage of the ester linkage, yielding 1-naphthol (B170400) and methylcarbamic acid. researchgate.net

pH Dependence : Carbaryl (B1668338) is relatively stable in acidic conditions (pH 3-6). inchem.org However, as the pH increases, the rate of hydrolysis accelerates significantly. inchem.orgresearchgate.net In neutral water (pH 7), its half-life is reported to be between 10 and 16 days, while at pH 8, it decreases to just 1.3 to 1.9 days. inchem.org The hydrolysis is base-catalyzed, proceeding as a first-order reaction with respect to the concentration of hydroxyl ions. inchem.org The methyl isocyanate group is attacked by hydroxide (B78521) ions, leading to the formation of 1-naphthol. researchgate.netresearchgate.net

Temperature Influence : The rate of hydrolysis is also temperature-dependent, with an increase in temperature leading to a faster reaction velocity. inchem.org

Soil Environment : In soil, hydrolysis can be influenced by the mineral and organic matter content. researchgate.net Carbonate impurities, such as calcite and dolomite, found in clay minerals like smectite SWy-2, can create alkaline conditions in soil slurries, thereby promoting the hydrolysis of carbaryl. nih.gov The presence of such impurities can significantly enhance the degradation rate compared to purified clay minerals. nih.gov

Table 1: Effect of pH on the Half-life of this compound in Water

| pH | Half-life |

| 3-6 | Stable |

| 7 | 10-16 days |

| 8 | 1.3-1.9 days |

| >8 | Hours or less |

Data sourced from Aly & El Dib (1971a). inchem.org

Photolysis, or degradation by light, is another crucial abiotic process affecting the environmental persistence of this compound. The compound strongly absorbs UV-B radiation, making it susceptible to photodecomposition under sunlight, even on overcast days. inchem.org

The phototransformation of carbaryl has been studied on various soil model surfaces, such as silica (B1680970), kaolin (B608303), and sand. mdpi.comresearchgate.net The degradation on these surfaces follows first-order kinetics. mdpi.comsciprofiles.com The quantum yield of disappearance at the surface of kaolin was found to be approximately one order of magnitude higher than in aqueous solutions, indicating that surfaces can enhance photolytic degradation. mdpi.comsciprofiles.com

Irradiation of carbaryl leads to the formation of several photoproducts through various reaction pathways, including photo-oxidation, photo-Fries rearrangement, and hydrolysis of the methyl carbamate (B1207046) group. researchgate.netsciprofiles.com The primary photoproducts identified are 1-naphthol and various naphthoquinone derivatives. mdpi.comresearchgate.net In aqueous media, carbaryl photolysis can occur through the homolytic scission of the molecule, producing naphtoxyl radicals that lead to these naphthoquinone derivatives. mdpi.com

Table 2: Identified Photodegradation Products of this compound

| Product Name | Identification Method | Reference Pathway |

| 1-Naphthol | LC-DAD, HPLC/ESI+/MS | Photo-oxidation, Methyl carbamate hydrolysis |

| 2-Hydroxy-1,4-naphthoquinone | LC-DAD, HPLC/ESI+/MS | Photo-oxidation |

| Product P3 (m/z 218) | HPLC/ESI+/MS | Photo-Fries rearrangement and other reactions |

| Product P4 (m/z 204) | HPLC/ESI+/MS | Photo-ejection and other reactions |

| Product P5 (m/z 174) | HPLC/ESI+/MS | Further degradation reactions |

Data compiled from studies on solid surfaces. mdpi.com

Oxidative degradation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), contributes to the transformation of this compound. These highly reactive species can be generated through various environmental processes, including photochemical reactions. cabidigitallibrary.orgnih.gov

Studies have shown that carbaryl can react directly with various radical species, becoming oxidized into radicals itself. nih.gov This suggests that it can participate in the propagation steps of radical chain reactions that occur in soil environments. nih.gov Theoretical calculations indicate that hydrogen atom transfer is the thermodynamically preferred mechanism for the reaction between carbaryl and radicals. nih.gov

Advanced oxidation processes like photolytic ozonation, which generate hydroxyl radicals, have been shown to significantly enhance the degradation rate of carbaryl compared to ozonation alone. accscience.com The presence of these highly reactive radicals is a key factor in the increased efficiency of such processes, highlighting the important role that radical oxidation can play in the natural remediation of carbamates in the environment. nih.govaccscience.com

Environmental Fate Modeling and Predictive Approaches

In-Silico Prediction of Degradation Pathways and Products

In-silico, or computational, approaches have become valuable tools for predicting the biodegradation pathways of xenobiotic compounds, saving considerable time and resources compared to purely experimental approaches. idosi.org Systems like the University of Minnesota Biocatalysis/Biodegradation Database and Pathway Prediction System (UMBBD-PPS), now maintained by the Swiss Federal Institute of Aquatic Science and Technology as EAWAG-BBD/PPS, are prominent examples. idosi.orgeawag.ch These knowledge-based systems utilize a curated set of microbial catabolic reactions and biotransformation rules to predict plausible degradation pathways for a given chemical structure. ethz.chnih.gov

For 1-naphthalenyl methylcarbamate (Carbaryl), the EAWAG-BBD/PPS has been used to generate a predicted degradation pathway that shows strong correlation with experimentally verified results. idosi.org The system correctly predicts the initial hydrolysis to 1-naphthol and methylamine (B109427). idosi.org It then predicts the subsequent conversion of 1-naphthol to 1,2-dihydroxynaphthalene, followed by a series of transformations that include the formation of 2-hydroxychromene-2-carboxylate, trans-o-hydroxy-benzylidenepyruvate, salicylaldehyde, and salicylate, ultimately leading to central metabolites like gentisate and catechol. idosi.org

The accuracy of these predictions relies on the system's ability to recognize organic functional groups and apply transformation rules derived from experimentally confirmed reactions in the database. nih.gov Such in-silico tools are instrumental in designing and evaluating novel bioremediation strategies by identifying potential microorganisms capable of carrying out the predicted degradation steps. idosi.orgsemanticscholar.org

Table 2: Comparison of In-Silico Predicted and Experimentally Verified Degradation Pathway for 1-Naphthalenyl Methylcarbamate

| Degradation Step | In-Silico Predicted Product (EAWAG-BBD/PPS) | Experimentally Verified Product | Reference |

| 1 | 1-Naphthol + Methylamine | 1-Naphthol + Methylamine | asm.orgidosi.org |

| 2 | 1,2-Dihydroxynaphthalene | 1,2-Dihydroxynaphthalene | nih.govnih.govidosi.org |

| 3 | 2-Hydroxychromene-2-carboxylate | - | idosi.org |

| 4 | trans-o-Hydroxy-benzylidenepyruvate | - | idosi.org |

| 5 | Salicylaldehyde | Salicylaldehyde | nih.govidosi.org |

| 6 | Salicylate | Salicylate | nih.govidosi.org |

| 7 | Gentisate and Catechol | Gentisate | nih.govidosi.org |

Assessment of Transformation Product Persistence and Fate

Assessing the environmental fate and persistence of transformation products (TPs) is a critical component of pesticide risk assessment. While the parent compound, Carbaryl, degrades relatively quickly, its primary metabolite, 1-naphthol, can exhibit different persistence characteristics and higher toxicity. asm.orgnih.gov The persistence of these compounds is governed by a combination of biotic and abiotic factors, including microbial activity, soil type, moisture, temperature, and pH. nih.govnih.gov

Studies have shown that Carbaryl's degradation is typically more rapid in flooded (anoxic) soil conditions compared to non-flooded (aerobic) environments. nih.gov The half-life of Carbaryl has been estimated to be approximately 7 days in soil and 2 days in water. researchgate.net The persistence of 1-naphthol is also variable. In soil-water systems, complete aerobic degradation of 1-naphthol occurred in 3 days, whereas anaerobic degradation required 15 days. nih.gov In seawater, the half-life of 1-naphthol was 7 days in the presence of simulated sunlight and 15 days in the dark, indicating that photodegradation is a significant dissipation pathway. nih.govechemi.com

To assess and predict this behavior on a larger scale, environmental fate models are employed. Models such as PELMO (Pesticide Leaching Model), PRZM (Pesticide Root Zone Model), MACRO, and PEARL are used in regulatory frameworks to simulate the movement and degradation of pesticides and their TPs in the environment. frontiersin.orgresearchgate.net These models can account for the formation of TPs in different environmental compartments, such as on plant canopies or in the soil, and incorporate the influence of environmental variables like soil moisture and temperature on degradation rates. frontiersin.org However, challenges remain in accurately modeling TP fate, particularly in simulating complex transformation schemes and transport phenomena like preferential flow in soil. frontiersin.orgresearchgate.netresearchgate.net Ongoing development aims to integrate predictive models for TP formation with environmental fate models for a more comprehensive and automated risk assessment. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity and interaction of molecules like 1-Naphthalenyl ethylcarbamate.

The reactivity of a molecule is fundamentally linked to its electronic structure, specifically the distribution and energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ground State Properties: In its ground state, the HOMO of a carbamate (B1207046) molecule is typically localized on the naphthyl ring system, which is rich in π-electrons. The LUMO, conversely, is often distributed across the carbamate functional group. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, making it more reactive. For analogous carbamates, DFT calculations have been used to determine these energies, which correlate with their biological and chemical activity. researchgate.netmdpi.com

Excited State Properties: Upon absorption of energy, such as UV radiation, the molecule can transition to an excited state. The properties of these excited states are crucial for understanding photochemical reactions. For aromatic compounds like naphthalene (B1677914) derivatives, electronic transitions such as π-π* and n-π* are common. researchgate.net Computational studies can model these transitions and predict the wavelengths at which they occur, providing insight into the molecule's photostability and potential for photodecomposition.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital, primarily located on the naphthalene ring. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, distributed across the carbamate group. |

| Energy Gap (ΔE) | 5.3 | Indicates the molecule's excitability and chemical reactivity. |

The distribution of electron density within the this compound molecule is uneven, leading to a specific molecular electrostatic potential (MEP) map. The MEP is a valuable tool for predicting how the molecule will interact with other charged or polar species.

Charge Distribution: The oxygen atoms of the carbonyl and ester groups in the carbamate moiety are regions of high negative charge, making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen is typically a region of positive charge, capable of acting as a hydrogen bond donor. The naphthalene ring, while largely nonpolar, possesses a delocalized π-electron system that can engage in π-π stacking interactions.

Electronic Descriptors: Quantum chemical calculations can quantify various electronic descriptors that predict reactivity. These include:

Ionization Potential: The energy required to remove an electron, related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Electronegativity: The power of the molecule to attract electrons.

Chemical Hardness: A measure of resistance to change in electron distribution.

These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical and biological systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and interactions of this compound over time, providing insights that are complementary to the static picture from quantum chemical calculations.

This compound possesses several rotatable bonds, primarily around the carbamate linkage. This allows the molecule to adopt various conformations, or spatial arrangements of its atoms.

Key Rotatable Bonds: The most significant rotations occur around the C-O bond connecting the naphthalene ring to the carbamate group and the N-C bond of the ethyl group.

This flexibility is crucial for its interaction with biological targets, as the molecule may need to adopt a specific conformation to fit into a binding site.

Molecular dynamics (MD) simulations are a powerful tool for investigating how molecules like this compound interact with biological macromolecules, such as enzymes or receptors, at an atomic level. nih.gov

Binding Site Interaction: In studies of Carbaryl (B1668338), MD simulations have been used to model its interaction with the active site of acetylcholinesterase, its primary biological target. These simulations reveal the key intermolecular forces that stabilize the molecule within the binding pocket, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

Dynamic Behavior: MD simulations can track the movement of the ligand and the protein over time, showing how the binding pocket might change shape to accommodate the ligand and how the ligand itself remains flexible while bound. This dynamic view is essential for a complete understanding of the binding mechanism and affinity.

| Interaction Type | Molecular Groups Involved | Significance |

|---|---|---|

| Hydrogen Bonding | Carbamate N-H and C=O groups with amino acid residues. | Provides specificity and strength to the binding. |

| Hydrophobic Interactions | Naphthalene ring with nonpolar amino acid side chains. | Contributes significantly to the overall binding affinity. |

| π-π Stacking | Naphthalene ring with aromatic amino acid residues (e.g., Tryptophan, Tyrosine). | Orients the ligand within the active site. |

Advanced Mechanistic Computational Studies

Computational chemistry can be employed to investigate the detailed step-by-step mechanisms of chemical reactions involving this compound. This includes its synthesis, degradation, and metabolic pathways.

Reaction Pathway Analysis: For a given chemical transformation, computational methods can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, the activation energy for each step can be determined, revealing the reaction's kinetics and feasibility. mdpi.com

Catalyst Role: In catalyzed reactions, computational studies can elucidate the precise role of the catalyst in lowering the activation energy. For example, in the palladium-catalyzed synthesis of carbamates, DFT calculations have shown how the metal center stabilizes intermediates and facilitates key bond-forming steps. mdpi.com

Hydrolysis and Degradation: The environmental fate of carbamates is often determined by their hydrolysis. Computational studies can model the mechanism of hydrolysis under different pH conditions, showing how water molecules or hydroxide (B78521) ions attack the carbonyl carbon, leading to the breakdown of the molecule. This provides insight into its persistence in the environment.

These advanced studies are crucial for optimizing synthetic routes, predicting metabolic fate, and understanding the environmental impact of the compound.

Transition State Characterization and Reaction Pathway Mapping

The degradation of this compound can proceed through various reaction channels, with hydrolysis being a key initial step. While detailed quantum chemical studies specifically on the hydrolysis of this compound are not extensively documented in publicly available literature, general principles of carbamate hydrolysis suggest that the reaction can be catalyzed by acid, base, or occur neutrally. Alkaline hydrolysis is a particularly important mechanism for carbaryl. acs.org For carbamates like this compound, which have a hydrogen atom on the nitrogen, an elimination step is often the rate-determining step of hydrolysis. clemson.edu The application of transition state theory can help to discriminate between different potential hydrolysis mechanisms. acs.orgresearchgate.net

One theoretical study has investigated the atmospheric degradation of carbaryl initiated by the nitrate (B79036) radical (NO₃). Using density functional theory (DFT) at the M06-2X/6-31+G(d,p) level, researchers have characterized the geometries of the reactants, complexes, and transition states involved in this reaction pathway. Such studies are crucial for mapping the potential energy surface of the reaction and identifying the most favorable degradation routes in the atmosphere.

Energy Profiles and Reaction Free Energy Calculations

Understanding the energy changes throughout a reaction is fundamental to predicting its feasibility and rate. Energy profiles, or reaction coordinate diagrams, map the potential energy of a system as it transforms from reactants to products, passing through high-energy transition states. researchgate.net

Predictive Computational Approaches

In-Silico Tools for Biodegradation Pathway Prediction (e.g., EAWAG-BBD PPS)

The EAWAG Biocatalysis/Biodegradation Database and Pathway Prediction System (EAWAG-BBD PPS) is a widely used in-silico tool for predicting microbial degradation pathways of chemical compounds. researchgate.netethz.chethz.chchemrxiv.org The system utilizes a set of biotransformation rules derived from experimentally observed reactions to predict plausible metabolic pathways. nih.govdntb.gov.ua

For this compound (carbaryl), the EAWAG-BBD PPS predicts an aerobic biodegradation pathway that commences with hydrolysis. researchgate.netethz.ch This initial step, catalyzed by a carbaryl hydrolase, yields 1-naphthol (B170400) and methylamine (B109427). ethz.chnih.govnih.govresearchgate.net The predicted pathway then proceeds with the hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene, which subsequently enters the naphthalene degradation pathway for further breakdown into central metabolic intermediates. ethz.ch

Studies have shown that the predictions from EAWAG-BBD PPS for carbaryl align well with experimental observations, confirming the breakdown to 1-naphthol as a major degradation product. researchgate.net The system has also predicted other potential intermediates such as salicylate, catechol, and gentisate, many of which have been reported in various biodegradation studies. researchgate.net

Table 1: Predicted Aerobic Biodegradation Pathway of this compound by EAWAG-BBD PPS

| Step | Reactant | Enzyme/Reaction Type | Product(s) |

| 1 | This compound | Carbaryl hydrolase | 1-Naphthol + Methylamine |

| 2 | 1-Naphthol | 1-Naphthol hydroxylase | 1,2-Dihydroxynaphthalene |

| 3 | 1,2-Dihydroxynaphthalene | Enters Naphthalene Degradation Pathway | Intermediary Metabolites |

This table is based on the pathway map available in the EAWAG-BBD. ethz.ch

Modeling of Environmental Transformation Kinetics

Modeling the kinetics of environmental transformation is essential for predicting the persistence and potential exposure levels of this compound. The degradation of carbaryl in the environment is influenced by factors such as pH, temperature, and microbial activity. researchgate.netscilit.com

The hydrolysis of carbaryl is known to be pH-dependent, with the reaction being significantly faster under alkaline conditions. acs.orgresearchgate.netscilit.com Kinetic studies have shown that the degradation often follows first-order reaction kinetics. researchgate.net For example, the half-life of carbaryl in water is highly dependent on pH and temperature, ranging from minutes to weeks. scilit.com In soil, the half-life can vary from 5 to 14 days depending on conditions like temperature, pH, moisture, and soil type.

Deterministic models, such as LEACHP, have been used to simulate the fate and transport of carbaryl in soil. scilit.com These models incorporate chemical-specific parameters like the terrestrial field dissipation half-life and soil adsorption coefficients to predict the potential for leaching to groundwater. scilit.com Such modeling efforts, even under worst-case scenarios, have suggested that due to its relatively short half-life and sorption to soil, carbaryl has a low potential to contaminate groundwater. scilit.com

Q & A

Q. What methodologies are recommended for synthesizing 1-Naphthalenyl ethylcarbamate derivatives with optimal purity?

Synthesis typically involves coupling 1-naphthol with ethyl isocyanate or substituting phenylcarbamoyl groups. For example, 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl ethylcarbamate derivatives were prepared by reacting chloro/nitrophenyl isocyanates with naphthol precursors, followed by carbamoylation with ethyl chloroformate. Characterization includes NMR, HPLC, and mass spectrometry to confirm purity and structural integrity .

Q. How can researchers assess the cytotoxicity of this compound compounds in vitro?

Cytotoxicity screening often uses human monocytic THP-1 cells. For instance, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate showed no significant cytotoxicity (LD₅₀ >30 µM) in THP-1 cells, indicating a favorable therapeutic index. Assays should include dose-response curves (e.g., 10–100 µM) and viability markers like MTT or ATP-based luminescence .

Q. What experimental designs minimize bias in toxicological studies of naphthalene derivatives?

Adopt risk-of-bias questionnaires for animal studies, including randomization of administered doses (e.g., intraperitoneal vs. subcutaneous), concealed allocation to study groups, and reporting of all measured outcomes. For example, Table C-7 in toxicological profiles emphasizes dose randomization and outcome transparency .

Advanced Research Questions

Q. What molecular mechanisms underlie the mitotic poisoning effects of ethylcarbamate derivatives in leukemia models?

Ethylcarbamate disrupts pre-prophase stages of mitosis, akin to radiomimetic agents, by inhibiting thymonucleoprotein synthesis. In murine leukemia models, repeated injections (0.8–1.0 g/kg) reduced reticulocytes and increased granulocytes, suggesting erythroblast division inhibition. This parallels colchicine’s metaphase arrest but with slower kinetics .

Q. How do structural modifications of the carbamate tail influence antimicrobial efficacy against resistant strains?

Shorter alkyl chains (e.g., ethyl) enhance antimycobacterial activity (MIC = 21 µM) compared to bulkier substituents (MIC ≈ 70 µM). The ethyl group optimizes membrane penetration in Mycobacterium kansasii, while longer chains sterically hinder target engagement. Substituents like 2-chlorophenyl further improve target affinity .

Q. Why do some studies report tissue-specific cytotoxicity of ethylcarbamate despite systemic administration?

Ethylcarbamate selectively targets intestinal crypt cells, inducing mitotic arrest and degeneration in Lieberkühn glands (Fig. 1–2), while sparing the thymus and spleen. This tissue specificity may arise from differential expression of prophase-activating enzymes or metabolic activation pathways .

Q. What challenges exist in extrapolating in vitro activity of this compound to in vivo models?

In vitro MICs (e.g., 21 µM for mycobacteria) often require higher doses in vivo due to pharmacokinetic factors. For example, a 1.0 g/kg dose in rabbits reduced reticulocytes by 48 hours, but lower doses (0.25 g/kg) showed no effect, highlighting bioavailability and metabolic clearance hurdles .

Methodological Considerations

- Data Contradiction Analysis : Compare tissue-specific effects using immunohistochemistry (e.g., intestinal vs. hepatic histology) and dose-response profiling across models .

- Structure-Activity Relationship (SAR) : Use molecular docking to correlate carbamate tail length with target binding energy, validated by MIC assays .

- In Vivo/In Vitro Discrepancies : Apply PK/PD modeling to adjust for plasma protein binding and hepatic first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.